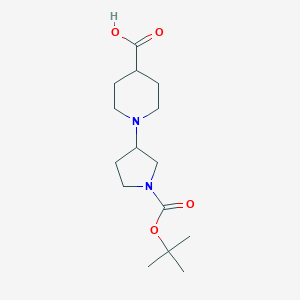
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 903094-72-4. It has a molecular weight of 298.38 . The IUPAC name for this compound is 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Central Nervous System (CNS) Disorders
Research identifies heterocycles with nitrogen (N), sulfur (S), and oxygen (O) atoms, including structures like piperidine, as potential lead molecules for synthesizing compounds with CNS activity. These compounds, including pyridostigmine and pralidoxime, demonstrate varied CNS effects, from depression to euphoria to convulsion, suggesting their utility in developing novel CNS acting drugs (Saganuwan, 2017).
Synthesis of N-Heterocycles
Tert-butanesulfinamide has been identified as a gold standard chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines and pyrrolidines. This review highlights its application in synthesizing structurally diverse N-heterocycles, key components of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Antioxidant, Microbiological, and Cytotoxic Activity
Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known for their biological activities. A review comparing structural differences of selected carboxylic acids revealed their significant antioxidant, antimicrobial, and cytotoxic activities. These findings underscore the potential of these compounds in pharmaceutical and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Biological Activities of Neo Acids and Derivatives
More than 260 naturally occurring neo fatty acids, including those with a tertiary butyl group, have been identified for their different biological activities. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the importance of tertiary butyl-containing compounds in medicinal chemistry (Dembitsky, 2006).
Antineoplastic Agents
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been developed with excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Their modes of action include apoptosis induction, ROS generation, and caspase activation, presenting a promising avenue for antineoplastic drug development (Hossain et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-9-6-12(10-17)16-7-4-11(5-8-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJUQMXQBAWFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



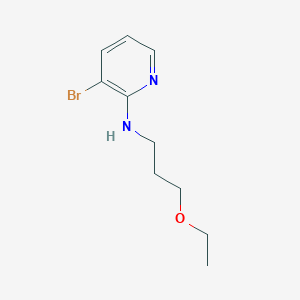
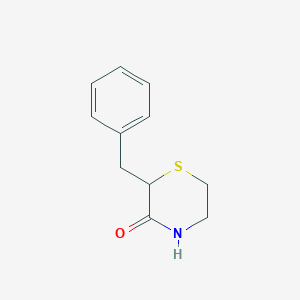
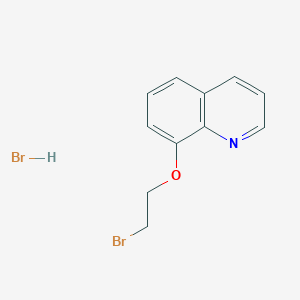
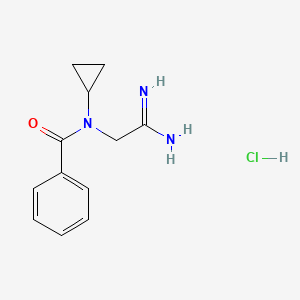
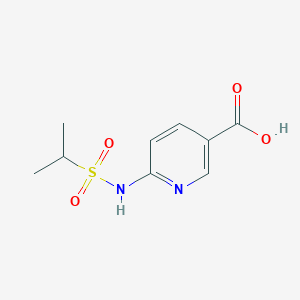
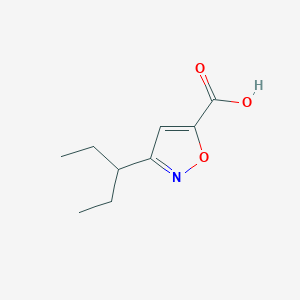
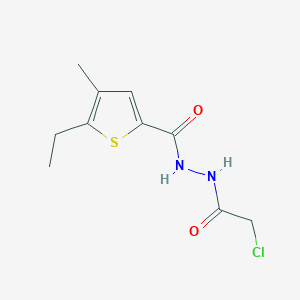
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
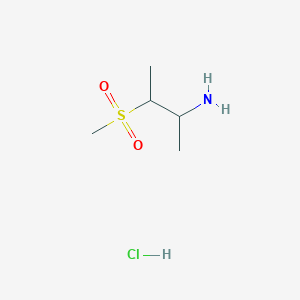
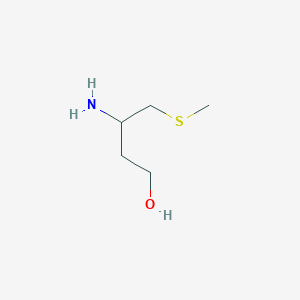
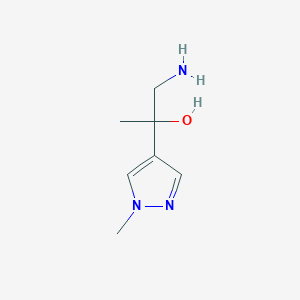
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)